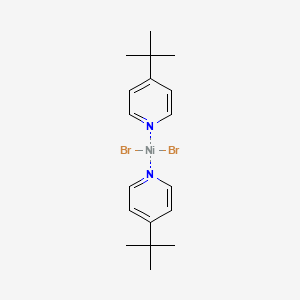

Dibromobis(t-Bu pyridine)nickel

Description

Properties

Molecular Formula |

C18H26Br2N2Ni |

|---|---|

Molecular Weight |

488.9 g/mol |

IUPAC Name |

4-tert-butylpyridine;dibromonickel |

InChI |

InChI=1S/2C9H13N.2BrH.Ni/c2*1-9(2,3)8-4-6-10-7-5-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

PGIXMPBPFWTGOQ-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)C1=CC=NC=C1.CC(C)(C)C1=CC=NC=C1.[Ni](Br)Br |

Origin of Product |

United States |

Preparation Methods

Coordination Reaction with Nickel(II) Bromide

- Reagents: Nickel(II) bromide (NiBr2), tert-butylpyridine ligand.

- Solvent: Anhydrous THF, DCM, or acetonitrile.

- Conditions: Stirring at room temperature or mild heating under argon atmosphere.

- Procedure:

- Dissolve NiBr2 in anhydrous solvent under inert atmosphere.

- Add the tert-butylpyridine ligand slowly to the nickel solution.

- Stir the mixture for several hours to ensure complete coordination.

- The product precipitates or is isolated by removing solvent and recrystallizing.

Alternative Method: Direct Synthesis from Nickel(II) Halide Hydrate

- Use hydrated NiBr2·3H2O with ligand in polar solvents like DMF.

- Heat under inert atmosphere to promote coordination.

- Purify by crystallization from appropriate solvents.

Catalytic Reductive Coupling for Ligand Formation (Relevant to Ligand Preparation)

A notable method for preparing the bipyridine ligand involves nickel-catalyzed reductive coupling of chloropyridines:

| Parameter | Details |

|---|---|

| Catalyst | NiBr2·3H2O |

| Reducing agent | Manganese powder |

| Solvent | Dimethylformamide (DMF) |

| Temperature | ~100–120 °C |

| Time | 18–20 hours |

| Yield | Up to 64% for bipyridine ligands |

- This method is ligand-free for the coupling step and relies on manganese as a reductant.

- Zinc dust as reductant leads to hydrodehalogenation, thus manganese is preferred.

Purification and Characterization

- The complex is purified by recrystallization from solvents like acetonitrile or ethanol.

- Characterization includes:

- NMR spectroscopy (to confirm ligand environment)

- Mass spectrometry

- Elemental analysis

- X-ray crystallography to confirm square planar geometry and ligand coordination.

Summary Table of Preparation Conditions

Research Findings and Notes

- The bulky tert-butyl groups on pyridine ligands significantly influence the steric environment around nickel, enhancing selectivity in catalytic reactions.

- The nickel center in dibromobis(tert-butylpyridine)nickel exhibits square planar geometry, important for its catalytic activity.

- The preparation methods need to avoid moisture and oxygen to prevent decomposition or oxidation of nickel(II) species.

- The reductive coupling method for bipyridine ligand synthesis is preferred over older methods due to better yields and milder conditions.

- Coordination chemistry studies show that this complex can stabilize various oxidation states of nickel, making it versatile in redox catalysis.

Chemical Reactions Analysis

Types of Reactions: Dibromobis(t-Bu pyridine)nickel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

Reduction: It can be reduced to form lower oxidation state nickel species.

Substitution: The bromine atoms can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent.

Major Products:

Oxidation: Nickel(III) or nickel(IV) complexes.

Reduction: Nickel(I) or nickel(0) species.

Substitution: New nickel complexes with different ligands.

Scientific Research Applications

Chemistry: Dibromobis(t-Bu pyridine)nickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes .

Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its role in enzyme mimetics .

Medicine: Research is ongoing to explore the potential therapeutic applications of nickel complexes, including their use as anticancer agents .

Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .

Mechanism of Action

The mechanism by which Dibromobis(t-Bu pyridine)nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation states, allowing it to participate in redox reactions. The pyridine ligands stabilize the nickel center, while the bromine atoms can be substituted to form new complexes. These properties enable the compound to act as a catalyst and interact with various substrates .

Comparison with Similar Compounds

Structural and Ligand-Based Differences

The table below summarizes key structural and synthetic differences between Dibromobis(t-Bu pyridine)nickel and related nickel(II) complexes:

Magnetic and Electronic Properties

- This compound: Nickel(II) (d⁸) typically displays paramagnetism, but ligand field strength and geometry (e.g., tetrahedral vs. square-planar) modulate magnetic moments. No direct data are provided in the evidence, necessitating further experimental validation.

- Dibromobis(pyridine)nickel : Likely paramagnetic, analogous to other octahedral Ni(II) complexes.

- Dibromobis(triphenylphosphine)nickel(II) : Paramagnetic with a square-planar geometry; catalytic activity linked to Ni⁰/NiII redox cycling .

Catalytic and Functional Comparisons

- Cross-Coupling Reactions :

- Material Science :

- The tert-butyl pyridine ligand’s hydrophobicity could make the compound suitable for organic-soluble coordination polymers or MOFs, though this remains unexplored in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.